3,3-Diethoxypropanoic acid
Overview
Description
3,3-Diethoxypropanoic acid is an organic compound with the CAS Number: 6191-97-5 . It has a molecular weight of 162.19 and its IUPAC name is 3,3-diethoxypropanoic acid . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 3,3-Diethoxypropanoic acid is1S/C7H14O4/c1-3-10-7 (11-4-2)5-6 (8)9/h7H,3-5H2,1-2H3, (H,8,9)
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
3,3-Diethoxypropanoic acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 236.7±30.0 °C at 760 mmHg . The molecular formula of this compound is C7H14O4 . It does not have a specified melting point . The flash point of this compound is 89.3±18.1 °C .Scientific Research Applications
Production of 3-Hydroxypropanoic Acid
3-Hydroxypropanoic acid (3-HP), a derivative of 3,3-diethoxypropanoic acid, is extensively studied for its industrial potential. It can be produced from various renewable resources and serves as a precursor in the production of chemicals like acrylic acid and its derivatives. In polymerized form, 3-HP is used in bioplastic production. Advances in metabolic engineering and synthetic biology have improved the bio-production methods for 3-HP, although challenges remain in achieving industrially relevant production levels (Jers et al., 2019).
Green Chemistry Approaches
The catalytic chemical methods for producing 3-HP represent significant advances in eco-sustainable processes. These methods highlight the potential of 3,3-diethoxypropanoic acid and its derivatives in green chemistry, providing a more environmentally friendly approach to chemical production (Pina, Falletta, & Rossi, 2011).
Synthesis of Heterocycles
3,3-Diethoxypropanoic acid plays a role in the synthesis of various heterocycles, which are crucial in pharmaceuticals and agrochemicals. For instance, its derivatives are used in the Pictet–Spengler reaction, a key method for synthesizing heterocyclic compounds (Tietze & Geissler, 2001).
Bioconversion in Microbial Strains
Recent research has explored the bioconversion of glycerol into 3-HP using genetically engineered Bacillus subtilis. This demonstrates the potential of 3,3-diethoxypropanoic acid derivatives in the field of biotechnology, especially for sustainable chemical production (Kalantari et al., 2017).
Biomass-Derived Chemical Production
The oxidation of levulinic acid, derived from biomass, to produce 3-HP is another application. This process exemplifies the conversion of biomass into valuable chemicals, showcasing the role of 3,3-diethoxypropanoic acid in sustainable industrial processes (Wu, Dutta, & Mascal, 2015).
Safety and Hazards
The safety information for 3,3-Diethoxypropanoic acid includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various other compounds .
Mode of Action
It’s primarily used as a chemical intermediate in the synthesis of other compounds . The interaction with its targets and the resulting changes would depend on the specific reactions it’s involved in.
Biochemical Pathways
It’s worth noting that similar compounds, such as 3-hydroxypropionic acid, have been studied extensively, and their biochemical pathways have been identified .
Pharmacokinetics
Its impact on bioavailability would depend on these properties, which are influenced by factors such as molecular weight, solubility, and stability .
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds .
properties
IUPAC Name |
3,3-diethoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTDHHFJFNIILG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328918 | |
Record name | 3,3-diethoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethoxypropanoic acid | |
CAS RN |
6191-97-5 | |
Record name | 3,3-diethoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-diethoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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